1-(3-Methoxyphenyl)-3-[4-(pyridin-2-yl)piperazin-1-yl]pyrrolidine-2,5-dione
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Overview
Description
1-(3-Methoxyphenyl)-3-[4-(pyridin-2-yl)piperazin-1-yl]pyrrolidine-2,5-dione is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Methoxyphenyl)-3-[4-(pyridin-2-yl)piperazin-1-yl]pyrrolidine-2,5-dione typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrrolidine-2,5-dione core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the 3-methoxyphenyl group: This step might involve a nucleophilic aromatic substitution reaction.
Introduction of the pyridin-2-ylpiperazine moiety: This can be done through a coupling reaction, such as a Buchwald-Hartwig amination.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(3-Methoxyphenyl)-3-[4-(pyridin-2-yl)piperazin-1-yl]pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a phenol derivative.
Reduction: The pyrrolidine-2,5-dione core can be reduced to form a pyrrolidine derivative.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a phenol derivative, while reduction of the pyrrolidine-2,5-dione core would yield a pyrrolidine derivative.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes.
Medicine: Potential therapeutic applications, such as in the development of new drugs.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-Methoxyphenyl)-3-[4-(pyridin-2-yl)piperazin-1-yl]pyrrolidine-2,5-dione would depend on its specific application. In a medicinal context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved would depend on the specific biological processes targeted by the compound.
Comparison with Similar Compounds
Similar Compounds
1-(3-Methoxyphenyl)-3-[4-(pyridin-2-yl)piperazin-1-yl]pyrrolidine-2,5-dione: can be compared with other compounds that have similar structural features, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which might confer unique chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
1-(3-methoxyphenyl)-3-(4-pyridin-2-ylpiperazin-1-yl)pyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O3/c1-27-16-6-4-5-15(13-16)24-19(25)14-17(20(24)26)22-9-11-23(12-10-22)18-7-2-3-8-21-18/h2-8,13,17H,9-12,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKKCQAJSHDDDLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(=O)CC(C2=O)N3CCN(CC3)C4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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